1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride
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Overview
Description
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluoro-substituted phenyl ring and a methoxyethoxy group, making it a unique derivative of piperazine.
Preparation Methods
The synthesis of 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . The compound may also interact with other receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)piperazine hydrochloride: This compound has a similar structure but lacks the methoxyethoxy group, which may result in different biological activities.
1-[2-Fluoro-4-(methylsulphonyl)phenyl]-4-(2-hydroxyethyl)piperazine: This derivative contains a methylsulphonyl group instead of a methoxyethoxy group, leading to variations in its chemical and biological properties.
1-(2-Methoxyphenyl)piperazine hydrochloride: This compound has a methoxy group on the phenyl ring but lacks the fluoro substitution, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H20ClFN2O2 |
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Molecular Weight |
290.76 g/mol |
IUPAC Name |
1-[2-fluoro-4-(2-methoxyethoxy)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H19FN2O2.ClH/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H |
InChI Key |
ALEDWPZMCUKRGF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N2CCNCC2)F.Cl |
Origin of Product |
United States |
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